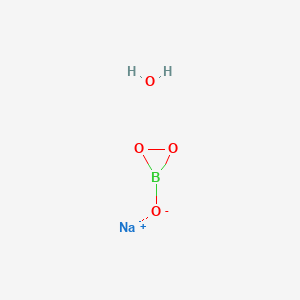
2-Phenyl-5-acetylbenzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-5-acetylbenzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzothiazole ring substituted with a phenyl group at the 2nd position and an acetyl group at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-acetylbenzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminothiophenol with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base. This intermediate is then cyclized to form the benzothiazole ring. The acetyl group can be introduced through acetylation using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-5-acetylbenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, nitrating agents, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
2-Phenyl-5-acetylbenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of materials with specific properties, such as fluorescent dyes and sensors
Mécanisme D'action
The mechanism of action of 2-Phenyl-5-acetylbenzothiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The compound may also interfere with cellular pathways, inducing apoptosis or inhibiting cell proliferation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
2-Phenylbenzothiazole: Lacks the acetyl group at the 5th position, which may affect its biological activity and chemical reactivity.
5-Acetylbenzothiazole: Lacks the phenyl group at the 2nd position, leading to different properties and applications.
2-Phenyl-6-acetylbenzothiazole: Similar structure but with the acetyl group at the 6th position, which can influence its activity and interactions.
Uniqueness: 2-Phenyl-5-acetylbenzothiazole is unique due to the specific positioning of the phenyl and acetyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
37554-60-2 |
|---|---|
Formule moléculaire |
C15H11NOS |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
1-(2-phenyl-1,3-benzothiazol-5-yl)ethanone |
InChI |
InChI=1S/C15H11NOS/c1-10(17)12-7-8-14-13(9-12)16-15(18-14)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
VMFVHQCMVQSENS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)SC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
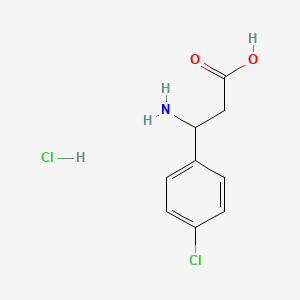
![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)
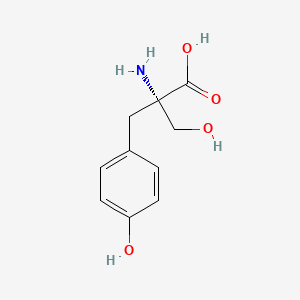
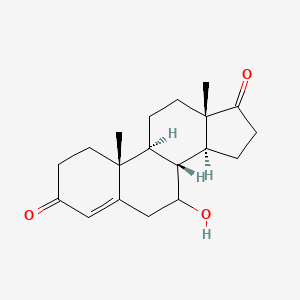
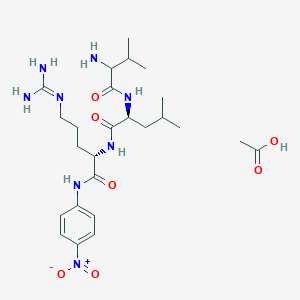
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

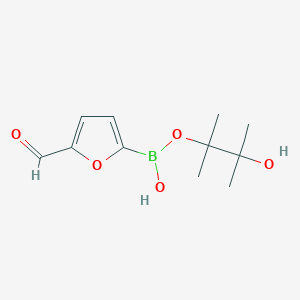

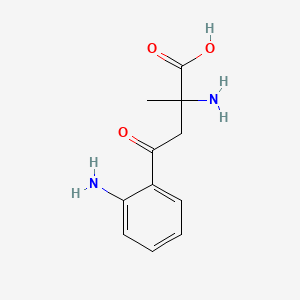
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)

